![molecular formula C4H6N2OS B070236 (4-Methyl-1,2,3-thiadiazol-5-yl)methanol CAS No. 163008-86-4](/img/structure/B70236.png)
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. This suggests that these compounds may interact with various biological targets, potentially including enzymes, receptors, or other proteins involved in microbial growth and survival.
Mode of Action
Thiadiazole derivatives have been reported to exhibit antimicrobial activity This suggests that these compounds may interact with their targets in a way that inhibits microbial growth or survival
Biochemical Pathways
Given the reported antimicrobial activity of thiadiazole derivatives , it is plausible that these compounds may interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
The lipophilicity of thiadiazole derivatives has been reported , which could influence their absorption and distribution within the body
Result of Action
Given the reported antimicrobial activity of thiadiazole derivatives , it is likely that these compounds exert their effects by inhibiting essential processes in microbes, leading to their death or growth inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
From 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester: This method involves the reduction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester to obtain (4-Methyl-1,2,3-thiadiazol-5-yl)methanol.
From 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester: Another synthetic route involves the reduction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester using similar reducing agents and conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-Methyl-1,2,3-thiadiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Various reduced derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases. Its structural properties enhance drug efficacy and specificity by acting on specific biological targets .
Case Study: Antimicrobial Properties
Research indicates that this compound exhibits promising antibacterial and antifungal activities. For instance, studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Agricultural Chemistry
Formulation in Agrochemicals
The compound is utilized in formulating agrochemicals, providing effective solutions for pest control while minimizing environmental impact. This is vital for sustainable farming practices as it helps manage crop protection without causing significant harm to non-target organisms .
Application Rates and Efficacy
In practical applications, this compound has been tested as a herbicide and growth regulator. For example, application rates range from 0.5 to 5 kg active ingredient per hectare, demonstrating its effectiveness in controlling weed species while preserving crop health .
Application Type | Active Ingredient Rate | Crop Type | Effectiveness |
---|---|---|---|
Herbicide | 0.5 - 5 kg/ha | Rice | Effective against major weed species |
Growth Regulator | Varies | Maize | Promotes healthy growth with minimal damage |
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. This aids in understanding biological processes and disease mechanisms at a molecular level .
Research Example: Metabolic Pathways
A study focused on the compound's interaction with specific enzymes revealed insights into metabolic disorders. The findings suggest potential therapeutic avenues for treating conditions linked to enzyme deficiencies .
Material Science
Development of Novel Materials
The compound is explored for developing novel materials with unique properties such as improved thermal stability and resistance to degradation. These characteristics are beneficial for various industrial applications, including electronics and packaging materials .
Flavor and Fragrance Industry
Use in Formulations
In the flavor and fragrance industry, this compound contributes to creating appealing sensory experiences in food and cosmetic products. Its chemical properties allow it to be incorporated into formulations that enhance flavor profiles or scent characteristics .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester
Uniqueness
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is unique due to its specific structural features and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and potential applications in medicine and agriculture.
Overview of Thiadiazole Derivatives
Thiadiazoles are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound this compound has garnered attention due to its promising pharmacological properties.
Target of Action
The precise biological targets of this compound are still under investigation. However, it is known that thiadiazole derivatives can interact with various biological targets leading to significant pharmacological effects.
Mode of Action
Research indicates that this compound exhibits antimicrobial activity . It has been shown to inhibit the growth of several bacterial strains and fungi by disrupting cellular functions. This disruption may occur through interference with enzyme activity or modification of cell membrane integrity .
Biochemical Pathways
The compound influences various biochemical pathways:
- Enzyme Inhibition : It has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to apoptosis in cancer cells by activating the caspase pathway.
- Cellular Signaling : this compound modulates signaling pathways associated with cell survival and proliferation. For example, it affects the expression of genes related to the p53 signaling pathway.
Pharmacokinetics
The molecular weight of this compound is approximately 129.19 g/mol, suggesting favorable absorption and distribution characteristics within biological systems. Its lipophilicity enhances its ability to penetrate cell membranes and interact with intracellular targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives:
Microorganism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Strong bactericidal effect | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective antifungal |
Anticancer Potential
In laboratory settings, this compound has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in animal models. It appears to reduce inflammation markers significantly when administered at specific dosages .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a substantial reduction in bacterial load compared to controls .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates through the activation of caspase pathways .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRVKHKJCRSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593514 | |
Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163008-86-4 | |
Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163008-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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